rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13531636
InChI: InChI=1S/C11H17N.ClH/c1-3-6-10-8-5-9-11(12-10)7-4-2;/h3-5,8,10-12H,1-2,6-7,9H2;1H/t10-,11-;/m1./s1
SMILES: C=CCC1CC=CC(N1)CC=C.Cl
Molecular Formula: C11H18ClN
Molecular Weight: 199.72 g/mol

rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride

CAS No.:

Cat. No.: VC13531636

Molecular Formula: C11H18ClN

Molecular Weight: 199.72 g/mol

* For research use only. Not for human or veterinary use.

rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride -

Specification

Molecular Formula C11H18ClN
Molecular Weight 199.72 g/mol
IUPAC Name (2R,6R)-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Standard InChI InChI=1S/C11H17N.ClH/c1-3-6-10-8-5-9-11(12-10)7-4-2;/h3-5,8,10-12H,1-2,6-7,9H2;1H/t10-,11-;/m1./s1
Standard InChI Key FJHGZAVMOHPRGN-NDXYWBNTSA-N
Isomeric SMILES C=CC[C@@H]1CC=C[C@H](N1)CC=C.Cl
SMILES C=CCC1CC=CC(N1)CC=C.Cl
Canonical SMILES C=CCC1CC=CC(N1)CC=C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride is a racemic mixture of the (2R,6R) and (2S,6S) enantiomers. Its molecular formula is C₁₁H₁₈ClN, with a molecular weight of 199.72 g/mol . The IUPAC name is (2R,6R)-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine hydrochloride, reflecting the substitution of allyl groups at positions 2 and 6 of the tetrahydropyridine ring .

Table 1: Key Molecular Descriptors

PropertyValueSource Index
Molecular FormulaC₁₁H₁₈ClN
Molecular Weight199.72 g/mol
CAS Number (Hydrochloride)167704-56-5
CAS Number (Free Base)138617-50-2
PubChem CID44118343

Stereochemistry and Structural Features

The compound’s tetrahydropyridine ring adopts a boat conformation, with allyl substituents at C2 and C6 positions. The rac prefix indicates an equimolar mixture of enantiomers, which complicates its stereochemical behavior in reactions . The hydrochloride salt enhances stability and solubility in polar solvents, as evidenced by its canonical SMILES: C=CCC1CC=CC(N1)CC=C.Cl .

Synthesis and Manufacturing

Industrial Synthesis Routes

A patented method for synthesizing N-substituted tetrahydropyridines involves the dehydration of N-substituted-4-piperidinol precursors using phosphoric acid as both a protonating agent and dehydrating agent . Key steps include:

  • Ammonium Salt Formation: N-Alkyl-4-piperidinol reacts with 85% phosphoric acid at a 1:3–4 mass ratio.

  • Dehydration: Heating to 180–190°C for 2–3 hours induces intramolecular dehydration, forming the tetrahydropyridine core.

  • Work-Up: Adjusting the pH to 9.0 ± 0.2 with NaOH precipitates the free base, which is subsequently treated with HCl to yield the hydrochloride salt .

Table 2: Synthetic Parameters from Patent CN101696187B

ParameterCondition
Reaction Temperature180–190°C
Dehydration Reagent85% Phosphoric Acid
Reaction Time2–3 hours
Yield (Lab Scale)Not Reported

Analytical Characterization

The compound’s purity and structure are confirmed via:

  • Nuclear Magnetic Resonance (NMR): Distinct signals for allylic protons (δ 5.0–5.8 ppm) and tetrahydropyridine ring protons (δ 2.5–3.5 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 199.72 corresponds to [M+H]⁺.

Physicochemical Properties

Stability and Solubility

The hydrochloride salt exhibits moderate hygroscopicity and decomposes above 200°C . It is soluble in water, methanol, and dimethyl sulfoxide (DMSO), but insoluble in nonpolar solvents like hexane.

Research Applications

Medicinal Chemistry

Tetrahydropyridine derivatives are explored as intermediates for dopamine reuptake inhibitors and anticholinergic agents . The allyl groups in rac-2,6-diallyl-1,2,3,6-tetrahydropyridine hydrochloride provide sites for further functionalization, enabling the synthesis of libraries for high-throughput screening .

Catalysis and Material Science

The compound’s electron-rich nitrogen center facilitates coordination with transition metals, suggesting utility in asymmetric catalysis . Preliminary studies indicate potential as a ligand in palladium-catalyzed cross-coupling reactions.

Challenges and Future Directions

Current limitations include:

  • Stereochemical Complexity: The racemic mixture complicates enantioselective applications.

  • Limited Toxicity Data: Safety profiles remain poorly characterized.

Future research should prioritize enantiomeric resolution and in vitro toxicological studies to expand its utility in drug discovery.

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